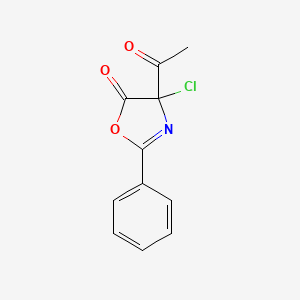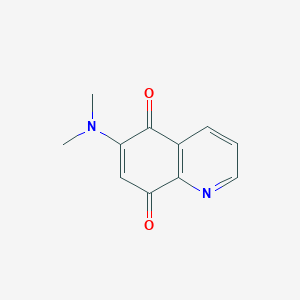![molecular formula C17H16BrNO4 B12877249 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate CAS No. 103620-32-2](/img/structure/B12877249.png)
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate is a chemical compound that belongs to the class of benzoquinolines This compound is characterized by the presence of a bromine atom and two acetate groups attached to the benzoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate typically involves the following steps:
Formation of the Benzoquinoline Core: The benzoquinoline core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as aniline derivatives and aldehydes.
Acetylation: The final step involves the acetylation of the benzoquinoline core using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced benzoquinoline derivatives.
Substitution: Substituted benzoquinoline derivatives.
Scientific Research Applications
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline: Lacks the diacetate groups.
7,8,9,10-Tetrahydrobenzo[f]quinoline: Lacks both the bromine atom and diacetate groups.
7-Bromoquinoline: Contains the bromine atom but lacks the tetrahydrobenzo and diacetate groups.
Uniqueness
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate is unique due to the presence of both the bromine atom and diacetate groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
103620-32-2 |
|---|---|
Molecular Formula |
C17H16BrNO4 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
(10-acetyloxy-7-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-9-yl) acetate |
InChI |
InChI=1S/C17H16BrNO4/c1-9(20)22-15-8-13(18)11-5-6-14-12(4-3-7-19-14)16(11)17(15)23-10(2)21/h3-7,13,15,17H,8H2,1-2H3 |
InChI Key |
DTDXVPNQFIUPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(C2=C(C1OC(=O)C)C3=C(C=C2)N=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12877172.png)
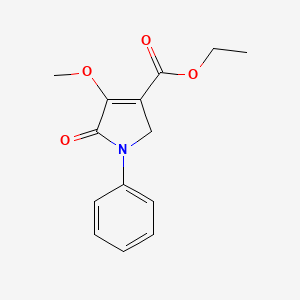
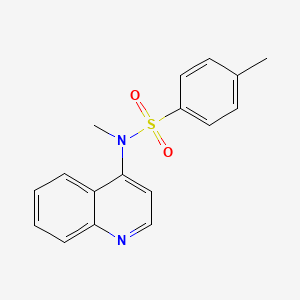
![2-(Aminomethyl)-5-ethylbenzo[d]oxazole](/img/structure/B12877192.png)
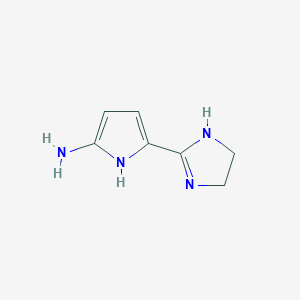



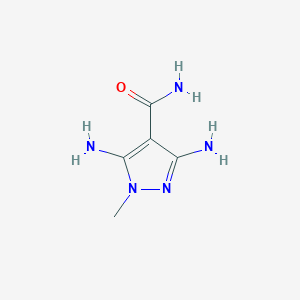
![1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877230.png)
